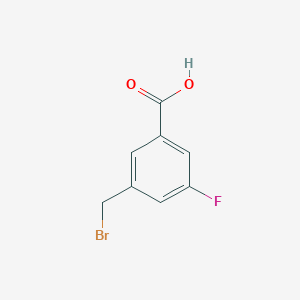

3-(Bromomethyl)-5-fluorobenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, “3-(bromomethyl)-N-ethylbenzamide” is synthesized through a multi-step reaction starting from 3-nitrobenzoic acid. The synthesis involves the formation of an intermediate compound, followed by the bromination of the compound, and then the reduction of the nitro group.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación

Radioligand Synthesis for Brain Imaging

"3-(Bromomethyl)-5-fluorobenzoic acid" and its derivatives have been utilized in the synthesis of radioligands, specifically for imaging brain metabotropic glutamate 5 receptors (mGluR5) with positron emission tomography (PET). The development of [11C]SP203, synthesized through cross-coupling reactions involving bromo precursors, exemplifies the use of bromomethylated benzoic acids in generating radioligands that provide significant signals for mGluR5 in the brain. This advancement enables non-invasive imaging of brain receptors, offering insights into neurological conditions and potential therapeutic targets (Siméon et al., 2012).

High Temperature Proton Exchange Membrane Fuel Cells

In another application, derivatives of "3-(Bromomethyl)-5-fluorobenzoic acid" have been employed as crosslinkers to enhance the properties of polybenzimidazole (PBI) membranes for high-temperature proton exchange membrane fuel cells (HT-PEMFCs). These crosslinkers contribute to creating more free volume for acid doping, improving the membrane's mechanical strength, thermal stability, and conductivity. This research underlines the potential of bromomethylated compounds in developing advanced materials for sustainable energy technologies (Yang et al., 2018).

Synthesis of Heterocycles

Furthermore, "3-(Bromomethyl)-5-fluorobenzoic acid" serves as a precursor in the synthesis of complex heterocycles. For instance, the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids has led to the creation of 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing a method for producing heterocycles that could be further elaborated into various pharmacologically relevant structures. This demonstrates the compound's role in facilitating the development of new organic molecules with potential applications in pharmaceuticals and materials science (Zheng et al., 2019).

Fluorescent Quenching Detection

Additionally, derivatives of "3-(Bromomethyl)-5-fluorobenzoic acid" have been identified as critical components in the development of fluorescent sensors. These sensors are capable of detecting substances like 2,4,6-trinitrophenol (TNP) and acetate ions, highlighting the compound's utility in analytical chemistry for environmental monitoring and safety applications (Ni et al., 2016).

Organic Synthesis Intermediates

Safety and Hazards

Mecanismo De Acción

Target of Action

Many similar compounds are used in the synthesis of more complex molecules, including pharmaceuticals, through reactions such as the suzuki-miyaura cross-coupling .

Mode of Action

Without specific information on “3-(Bromomethyl)-5-fluorobenzoic acid”, it’s hard to say exactly how it interacts with its targets. In a suzuki-miyaura cross-coupling reaction, a carbon-carbon bond is formed between the boronic acid or boronate ester and a halide or pseudohalide .

Propiedades

IUPAC Name |

3-(bromomethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVXNXIMHOOTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1529088.png)

![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)

![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)

![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)

![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)